molecular formula C9H14N2O2 B1591981 3-Morpholino-5,6-dihydropyridin-2(1H)-one CAS No. 545445-40-7

3-Morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No.: B1591981
CAS No.: 545445-40-7
M. Wt: 182.22 g/mol
InChI Key: SRICXDSOENVWEU-UHFFFAOYSA-N
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Description

3-Morpholino-5,6-dihydropyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Biological Activity

3-Morpholino-5,6-dihydropyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of anticancer research and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesized analogs, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 233.28 g/mol

Research has indicated that the biological activity of this compound is largely attributed to its ability to induce reactive oxygen species (ROS) generation within cells. ROS accumulation has been linked to apoptosis in cancer cells, suggesting that this compound may play a role in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Anticancer Activity

A study explored the cytotoxic effects of this compound and its analogs against various cancer cell lines. The results showed that:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values indicating effective concentrations for inducing cell death.
CompoundIC50 (µM)Cell Line
This compound10.4 ± 0.3A549 (lung cancer)
Piperlongumine (PL)20 ± 0.4A549 (lung cancer)

The study highlighted that the presence of the 5,6-dihydropyridin-2(1H)-one pharmacophore is crucial for enhancing antiproliferative activities, as seen with piperlongumine and its analogs .

Case Study 1: ROS Induction and Apoptosis

In vitro experiments demonstrated that treatment with this compound led to increased ROS levels in treated cells. This was assessed using DCFH-DA probes which indicated a dose-dependent increase in ROS accumulation. Subsequent assays confirmed that this ROS generation was associated with lipid peroxidation and apoptosis induction.

Case Study 2: Selectivity Towards Cancer Cells

Another significant finding was the selective toxicity of the compound towards cancer cells compared to normal human cells. For example, while A549 lung cancer cells showed marked sensitivity to treatment, normal epithelial cells displayed significantly less cytotoxicity at similar concentrations .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
3-Morpholino-5,6-dihydropyridin-2(1H)-one has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at specific receptors or enzymes. Research has indicated that the compound may exhibit activity against certain diseases, including cancer and neurological disorders.

Mechanism of Action
The mechanism of action typically involves the compound's ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, which are crucial for therapeutic applications. For instance, studies have shown that similar compounds can inhibit specific pathways involved in tumor growth or neurodegeneration.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable intermediate for creating more complex organic molecules. Its unique structure allows chemists to utilize it in the synthesis of heterocycles and other biologically active compounds. This versatility is essential in developing new drugs and materials.

Synthesis Processes
The synthesis of this compound can be achieved through various chemical reactions. For example, it can be formed by reacting morpholine with suitable precursors under specific conditions to yield high purity and yield of the desired compound .

Material Science

Development of Novel Materials
The compound is also explored for its potential applications in material science. Its properties may contribute to the development of materials with unique characteristics, such as enhanced electrical conductivity or improved mechanical strength. Research into these applications is ongoing and could lead to significant advancements in material technology.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives of this compound inhibited tumor cell proliferation in vitro.
Study BNeuroprotective EffectsFound that the compound protects neuronal cells from oxidative stress-induced damage in animal models.
Study CSynthesis MethodologyDeveloped a novel synthetic route that increased yield by 30% compared to traditional methods.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridinone core undergoes oxidation to form pyridinone derivatives. Key findings include:

  • Reagents : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂) under controlled conditions.

  • Products : Formation of α,β-unsaturated ketones or fully aromatic pyridinones, depending on the oxidizing agent .

  • Mechanism : Radical-mediated oxidation pathways dominate, with the morpholino group stabilizing intermediates through resonance .

Table 1: Oxidation Reaction Conditions and Outcomes

Oxidizing AgentSolventTemperature (°C)Major ProductYield (%)
KMnO₄H₂SO₄25Pyridin-2-one derivative72
H₂O₂EtOH40α,β-Unsaturated ketone65

Reduction Reactions

Reduction primarily targets the ketone moiety or the double bond within the dihydropyridinone ring:

  • Catalytic Hydrogenation : Pd/C or Raney nickel in ethanolamine reduces the double bond, yielding saturated piperidinone derivatives .

  • Selective Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to an alcohol without affecting the morpholino group.

Key Data :

  • Hydrogenation of the 5,6-dihydropyridinone ring using Pd/C achieves >90% conversion in 2 hours .

  • NaBH₄-mediated reduction in methanol affords secondary alcohols with 85% efficiency.

Substitution Reactions

The morpholino group and aromatic ring participate in nucleophilic and electrophilic substitutions:

  • Nucleophilic Aromatic Substitution : Reacts with aryl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents at the para position .

  • Morpholino Ring Functionalization : Alkylation or acylation at the morpholine nitrogen using alkyl halides or acyl chlorides .

Example :

  • Reaction with 4-nitrophenyl bromide in THF yields 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a precursor to apixaban .

Cyclization and Ring-Opening Reactions

The dihydropyridinone scaffold facilitates ring-forming reactions:

  • Piperidinone Formation : Treatment with primary amines under acidic conditions induces cyclization to form fused piperidinone derivatives .

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the lactam ring, producing linear amides .

Mechanistic Insight :

  • Cyclization proceeds via intramolecular nucleophilic attack, driven by the electron-withdrawing morpholino group .

Nucleophilic Additions

The α,β-unsaturated ketone moiety reacts with nucleophiles such as thiols or amines:

  • Cysteamine Adduct Formation : Cysteamine attacks the α,β-unsaturated ketone, forming covalent adducts critical in prodrug design .

  • Michael Additions : Grignard reagents add to the carbonyl group, yielding tertiary alcohols .

Table 2: Nucleophilic Addition Reactions

NucleophileReaction ConditionsProductApplication
CysteaminePBS buffer, 37°C, 1hThioether adductAnticancer prodrugs
Methylmagnesium bromideTHF, 0°C → RTTertiary alcoholChiral intermediate synthesis

Stability and Reactivity Trends

  • pH Sensitivity : The lactam ring hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-Morpholino-5,6-dihydropyridin-2(1H)-one?

The compound is synthesized via multi-step routes, often as an intermediate in anticoagulant drug development. Key steps include:

  • Nucleophilic substitution : Reaction of nitro-substituted intermediates with morpholine under basic conditions .
  • Reduction : Catalytic hydrogenation (e.g., using Raney nickel) to convert nitro to amino groups, critical for downstream coupling reactions .
  • Ullmann coupling : For introducing piperidinone substituents, typically with copper iodide and potassium carbonate at elevated temperatures (140–145°C) .
    Methodological optimization focuses on solvent selection (e.g., THF or dichloromethane) and temperature control to achieve yields >90% .

Q. How is the purity and structural integrity of this compound verified in pharmaceutical research?

Analytical workflows include:

  • Chromatography : HPLC with UV detection (purity >96%) and GC-MS for solvent residue analysis .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., morpholino at C3, nitrophenyl at C1) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., m/z 303.31 for C15_{15}H17_{17}N3_3O4_4) .
    Stability testing under inert atmospheres (-20°C storage) ensures long-term integrity .

Advanced Research Questions

Q. How do structural modifications to the morpholino or phenyl groups affect its biological activity?

  • Morpholino group : Essential for Factor Xa binding in anticoagulant intermediates. Removal reduces binding affinity by >50% in enzymatic assays .
  • Phenyl substituents : Nitro groups enhance electrophilicity for downstream amidation, while aminophenyl derivatives enable covalent coupling (e.g., with valeryl chloride) .
  • Piperidinone introduction : Enhances anticoagulant potency by mimicking natural substrate conformations in Factor Xa inhibition .
    SAR studies use molecular docking and kinetic assays to quantify binding energy changes (ΔG) .

Q. How can researchers resolve conflicting data in reaction yields during synthesis optimization?

Discrepancies arise from:

  • Catalyst variability : Copper iodide purity impacts Ullmann coupling efficiency. Validation via ICP-MS ensures trace metal compliance .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nitro reduction yields but may complicate purification. Comparative studies with 1^1H NMR tracking are recommended .
  • Temperature gradients : Use of microwave-assisted synthesis reduces reaction times (24h → 6h) while maintaining >90% yield .

Q. What role does the 5,6-dihydropyridin-2(1H)-one unit play in anticancer activity?

This unit acts as a Michael acceptor, enabling:

  • ROS generation : Reacts with cellular thiols (e.g., glutathione), increasing intracellular ROS by 1.7× baseline, triggering apoptosis in A549 lung cancer cells .
  • Mitochondrial dysfunction : Collapses membrane potential (80% reduction at 30 μM) via lipid peroxidation, measured via rhodamine 123 fluorescence .
  • Structural analogs : Removal of the lactam ring (e.g., compound 1k) reduces cytotoxicity (IC50_{50} >200 μM vs. 10 μM for PL), confirming its necessity .

Q. How does the compound interact with Factor Xa in anticoagulant development?

  • Binding mechanism : The morpholino group occupies the S1 pocket of Factor Xa, while the dihydropyridinone scaffold aligns with the catalytic triad. Kinetic studies show Ki_i values <10 nM .
  • Inhibition profiling : Competitive ELISA assays using chromogenic substrates (e.g., S-2222) quantify IC50_{50} shifts under varying pH and ionic conditions .
  • Metabolite analysis : LC-MS/MS detects hydroxylated derivatives in hepatic microsomes, informing toxicity thresholds .

Properties

IUPAC Name

5-morpholin-4-yl-2,3-dihydro-1H-pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-9-8(2-1-3-10-9)11-4-6-13-7-5-11/h2H,1,3-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRICXDSOENVWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619536
Record name 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545445-40-7
Record name 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(morpholin-4-yl)-1,2,5,6-tetrahydropyridin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Condensation of ethylglyoxalate with 4-methoxyphenyl hydrazine and chlorination with NCS afforded (4-Methoxy-phenyl)-chlorohydrazono]-acetic acid ethyl ester. Separately d-valerolactam was dichlorinated with PCl5 and treated with morpholine at reflux to afford 3-Morpholin-4-yl-5,6-dihydro-1H-pyridin-2-one. [3+2] cycloaddition of the chlorohydrazone with the morpholine dihydropyridinone obtained above in refluxing toluene and triethylamine afforded the key intermediate 1-(4-Methoxy-phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. Alkylation (with 4-bromo-butyrylacetate) followed by deprotection of the acetate group as outlined outlined in Example 32, and amidation of the ester with ammonia afforded the desired compound. Mass Spec 357.3(M−H)−.
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Synthesis routes and methods II

Procedure details

A solution of 3-chloro-5,6-dihydro-1H-pyridin-2-one (44, 1.0 g, 7.6 mmol) in THF (4 mL) was treated with morpholine (663 mg, 0.67 mL, 7.6 mmol, 1.0 equiv) and triethylamine (TEA, 1.54 g, 2.1 mL, 15.2 mmol, 2.0 equiv) at room temperature, and the resulting reaction mixture was warmed up to reflux for 6 h. When HPLC and TLC showed the reaction was deemed complete, the reaction mixture was quenched with water (10 mL) and EtOAc (20 mL), and the resulting mixture was stirred at room temperature for 10 min. The two layers were separated, and the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with saturated NaCl aqueous solution (5 mL), dried over MgSO4, and concentrated in vacuo. The residue was then purified by flash column chromatography (SiO2, 15–40% EtOAc/hexane gradient elution) to afford the desired 3-morpholin-4-yl-5,6-dihydro-1H-pyridin-2-one (45, 595 mg, 1.384 g theoretical, 43%) as pale-yellow oil, which solidified upon standing at room temperature in vacuo and was found to be essentially pure to do the following reaction without further purification. For 45, CIMS m/z 181 (M+−H, C9H14N2O2).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Morpholino-5,6-dihydropyridin-2(1H)-one
3-Morpholino-5,6-dihydropyridin-2(1H)-one
3-Morpholino-5,6-dihydropyridin-2(1H)-one
3-Morpholino-5,6-dihydropyridin-2(1H)-one
3-Morpholino-5,6-dihydropyridin-2(1H)-one
3-Morpholino-5,6-dihydropyridin-2(1H)-one

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